molecular formula C7H13NO B2979874 2-Ethyl-2-methoxybutanenitrile CAS No. 87271-70-3

2-Ethyl-2-methoxybutanenitrile

Cat. No.: B2979874
CAS No.: 87271-70-3
M. Wt: 127.187
InChI Key: FSAFOUOPIXABDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methoxybutanenitrile is an organic compound with the molecular formula C7H13NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical processes and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methoxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methoxybutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products:

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids or amides.

Scientific Research Applications

2-Ethyl-2-methoxybutanenitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the preparation of other chemical compounds.

    Biology: In the study of biochemical pathways and enzyme reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methoxybutanenitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, and the compound can act as a precursor to other reactive intermediates. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

    2-Methyl-2-butenenitrile: Another nitrile with a similar structure but different substituents.

    2-Ethylbutanenitrile: Lacks the methoxy group present in 2-Ethyl-2-methoxybutanenitrile.

Uniqueness: this compound is unique due to the presence of both an ethyl and a methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-ethyl-2-methoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-7(5-2,6-8)9-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAFOUOPIXABDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.